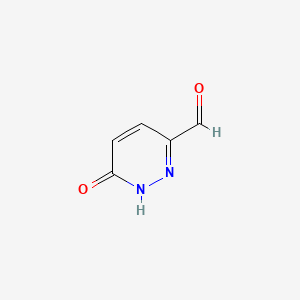

6-Hydroxypyridazine-3-carboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyridazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-3-4-1-2-5(9)7-6-4/h1-3H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSDBRGRLFTCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653296 | |

| Record name | 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933734-91-9 | |

| Record name | 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxypyridazine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxypyridazine-3-carboxaldehyde is a heterocyclic organic compound featuring a pyridazine ring substituted with both a hydroxyl and a carboxaldehyde group. This molecule exists in tautomeric equilibrium with its keto form, 6-oxo-1,6-dihydropyridazine-3-carbaldehyde, a crucial consideration for its reactivity and biological interactions.[1][2] The pyridazine and pyridazinone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[3][4][5] This guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and the broader biological context of this compound class.

Chemical Properties and Data

While specific experimental data for this compound is limited, this section compiles available information from chemical suppliers and computational databases.

Identifiers and Nomenclature

The compound is recognized by several names and identifiers, reflecting its structure and tautomeric nature.

| Identifier | Value | Reference |

| CAS Number | 933734-91-9 | [1][6] |

| Molecular Formula | C₅H₄N₂O₂ | [1][6] |

| Molecular Weight | 124.10 g/mol | [1][2][6] |

| IUPAC Name | 6-oxo-1H-pyridazine-3-carbaldehyde | [2] |

| Common Synonyms | 3-Formyl-6-hydroxypyridazine, 6-Formylpyridazin-3-ol | [1] |

| SMILES | O=Cc1ccc(O)nn1 | [1] |

| InChI | InChI=1S/C5H4N2O2/c8-3-4-1-2-5(9)7-6-4/h1-3H,(H,7,9) | [1] |

Physicochemical Properties

Experimental physicochemical data for this specific molecule is not widely published. The table below summarizes known information and highlights data gaps.

| Property | Value | Reference |

| Appearance | Powder | [1] |

| Purity | Technical grade (≥90%) has been reported. | [1] |

| Melting Point | Data not available in cited literature. | |

| Boiling Point | Data not available in cited literature. | |

| Solubility | Data not available in cited literature. | |

| pKa | Data not available in cited literature. |

Computed Physicochemical Properties

The following data are computationally predicted for the tautomer 6-oxo-1H-pyridazine-3-carbaldehyde and provide estimations of its chemical behavior.

| Property | Value | Reference |

| XLogP3 | -0.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 124.027277375 Da | [2] |

| Topological Polar Surface Area | 58.5 Ų | [2] |

Structural Information

A crystal structure has been reported for the monohydrate form of the compound (6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydrate). In the solid state, the pyridazine ring is essentially planar. The crystal structure is stabilized by intermolecular O-H⋯O and N-H⋯O hydrogen bonds that link the molecules into a chain.[7]

Spectral Data

Experimental Protocols

A specific, detailed synthesis protocol for this compound is not described in the available literature. However, general methods for the synthesis of substituted pyridazines are well-established. Below is a representative protocol based on the reaction of dicarbonyl compounds with hydrazine, a common method for forming the pyridazine ring.

General Protocol: Synthesis of a Fused Pyridazine from a 1,2-Diacyl Compound

This protocol is adapted from a method used to synthesize 5,6-fused ring pyridazines from 1,2-diacylcyclopentadienes (fulvenes) and can be considered a general approach for forming the pyridazine heterocycle.[8]

Objective: To form a pyridazine ring via condensation of a 1,4-dicarbonyl equivalent with hydrazine.

Materials:

-

1,4-dicarbonyl precursor (e.g., a substituted malealdehyde or a suitable fulvene)

-

Hydrazine hydrate (98% or similar)

-

Dichloromethane (DCM)

-

Water (deionized)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolution: Dissolve the dicarbonyl precursor in a suitable organic solvent like dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Hydrazine Addition: While stirring at room temperature, add an excess of hydrazine hydrate (e.g., 2-3 molar equivalents) to the solution.

-

Reaction: Allow the reaction to stir at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically left to proceed for 12-24 hours.[8]

-

Workup:

-

Quench the reaction by adding a significant volume of water to the flask.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Extract the aqueous layer multiple times with dichloromethane (e.g., 3 x 20 mL).[8]

-

Combine the organic layers.

-

-

Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent (dichloromethane) from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Biological and Pharmacological Context

While the specific biological activities of this compound have not been reported, the pyridazine and pyridazinone scaffolds are present in numerous compounds with significant and diverse pharmacological properties. This makes the title compound and its derivatives interesting candidates for biological screening and drug development programs.

The pyridazine nucleus is considered a "wonder nucleus" in medicinal chemistry because its derivatives have been shown to exhibit nearly all types of biological activities.[3] These activities include, but are not limited to:

-

Anti-inflammatory and Analgesic: Many pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with low ulcerogenic potential.[3][5]

-

Antimicrobial: This class of compounds has demonstrated broad-spectrum activity, including antibacterial, antifungal, and antiviral effects.[3][4]

-

Anticancer: Certain pyridazine derivatives have shown promise as anticancer agents.[3][4]

-

Cardiovascular: Activities such as antihypertensive, antiplatelet, and vasodilatory effects are well-documented for this scaffold.[3][4][5]

-

Anticonvulsant: A large number of studies have demonstrated the efficacy of pyridazine derivatives in models of epilepsy.[5][9]

-

Agrochemical: Some pyridopyridazine derivatives have been developed as biodegradable agrochemicals with molluscicidal activity.[10]

Conclusion

This compound is a functionalized heterocyclic compound of interest due to the established pharmacological importance of the pyridazine scaffold. Currently, there is a significant lack of published experimental data regarding its specific physicochemical properties, spectral characteristics, and biological activity. The information available is largely based on supplier data and computational models. The provided general synthesis protocol offers a viable starting point for its preparation in a laboratory setting. Given the wide range of activities associated with this chemical class, this compound represents a promising, yet underexplored, molecule for further investigation in medicinal chemistry and drug discovery.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde | C5H4N2O2 | CID 37818559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. scbt.com [scbt.com]

- 7. 6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. rjptonline.org [rjptonline.org]

- 10. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to 6-Hydroxypyridazine-3-carboxaldehyde (CAS 933734-91-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxypyridazine-3-carboxaldehyde, also known as 6-oxo-1,6-dihydropyridazine-3-carbaldehyde, is a heterocyclic aldehyde belonging to the pyridazinone class of compounds. While specific biological activities and in-depth studies on this particular molecule are limited in publicly available literature, the pyridazine and pyridazinone core structures are of significant interest in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthetic pathways, and the broader biological context of the pyridazinone family, offering a valuable resource for researchers exploring its potential in drug discovery and development.

Chemical Properties and Characterization

This compound is a solid, typically a powder, with the chemical formula C₅H₄N₂O₂ and a molecular weight of 124.10 g/mol .[1][2]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 933734-91-9 | [1][2] |

| Molecular Formula | C₅H₄N₂O₂ | [1][2] |

| Molecular Weight | 124.10 g/mol | [1][2] |

| IUPAC Name | 6-hydroxypyridazine-3-carbaldehyde | |

| Synonyms | 6-oxo-1,6-dihydropyridazine-3-carbaldehyde, 3-Formyl-6-hydroxypyridazine | |

| Appearance | Powder | [2] |

| Purity | Typically >95% (for commercial samples) |

The structure of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde has been confirmed through X-ray crystallography of its monohydrate form. The pyridazine ring is essentially planar. In the crystalline state, the molecules are linked by O-H⋯O and N-H⋯O hydrogen bonds, forming a one-dimensional chain.[3]

Synthesis and Experimental Protocols

One potential precursor is 3,6-dihydroxypyridazine, which can be synthesized from maleic anhydride and hydrazine hydrate.[4][5][6] The subsequent selective oxidation of one of the hydroxyl groups to an aldehyde would yield the target compound. However, controlling the regioselectivity of such an oxidation could be challenging.

A patent for the synthesis of 3,6-dihydroxypyridazine provides the following general procedure:

Experimental Protocol: Synthesis of 3,6-dihydroxypyridazine (General) [4]

-

Reactants: Maleic anhydride and hydrazine hydrate are used as raw materials. The molar ratio of maleic anhydride to hydrazine hydrate is typically 1:0.5-3.

-

Solvent: A suitable solvent such as chloroform, ethanol, ethyl acetate, DMF, methanol, or water can be used. The weight ratio of maleic anhydride to solvent is in the range of 1:1-10.

-

Reaction Conditions: The reaction is carried out at a temperature between 0-150 °C for 1-28 hours.

-

Purification: The crude product is purified to obtain pure 3,6-dihydroxypyridazine.

Note: This is a general procedure for the precursor, and the direct synthesis or subsequent oxidation to this compound would require further development and optimization.

Potential Biological Activity and Therapeutic Relevance

Direct biological activity data for this compound is scarce in the public domain. However, the pyridazine and pyridazinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

Anti-inflammatory Potential

Pyridazine and pyridazinone derivatives have shown significant promise as anti-inflammatory agents.[7] They can modulate key inflammatory pathways by:

-

Limiting the production of Thromboxane A2 (TxA2).

-

Reducing the release of Tumor Necrosis Factor-alpha (TNF-α).

-

Disrupting Interleukin-6 (IL-6) signaling.

Given that this compound belongs to this class of compounds, it is a candidate for screening in anti-inflammatory assays.

Enzyme Inhibition

Various pyridazinone derivatives have been investigated as inhibitors of different enzymes. For example, some derivatives have been synthesized and evaluated as dopamine β-hydroxylase inhibitors.[8] Others have been designed as inhibitors of interleukin-2-inducible T-cell kinase (ITK)[9][10] and xanthine oxidase.[11] The aldehyde functional group in this compound offers a reactive handle for designing covalent or non-covalent inhibitors targeting specific enzymes.

Use as a Synthetic Intermediate

The primary utility of this compound in drug discovery may lie in its role as a versatile synthetic intermediate. The aldehyde group can be readily transformed into a variety of other functional groups, allowing for the synthesis of diverse libraries of pyridazinone derivatives for biological screening. For instance, it can undergo reactions such as:

-

Reductive amination: to introduce substituted amino groups.

-

Wittig reaction: to form carbon-carbon double bonds.

-

Condensation reactions: with various nucleophiles to form imines, oximes, hydrazones, etc.

These transformations can lead to the generation of novel compounds with potentially enhanced biological activity and improved pharmacokinetic properties.

Experimental Workflows and Signaling Pathways

As no specific experimental workflows or signaling pathways involving this compound have been published, the following diagrams represent logical workflows for its potential synthesis and screening, as well as a generalized inflammatory signaling pathway that pyridazinone derivatives are known to modulate.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104478810A - Synthetic method for 3,6-dihydroxypyridazine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives | Semantic Scholar [semanticscholar.org]

- 8. [Synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives as dopamine beta-hydroxylase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]

- 10. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 6-Hydroxypyridazine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 6-Hydroxypyridazine-3-carboxaldehyde. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on delivering precise data and detailed methodologies.

Molecular Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₅H₄N₂O₂ and a molecular weight of 124.10 g/mol .[1] The structure consists of a pyridazine ring substituted with a hydroxyl group at position 6 and a carboxaldehyde group at position 3.

An important characteristic of this molecule is its existence in tautomeric forms. The predominant tautomer is 6-oxo-1,6-dihydropyridazine-3-carbaldehyde . Evidence for this comes from crystallographic studies, which have successfully determined the structure of its monohydrate.[2] In this form, the pyridazine ring is essentially planar.[2]

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 933734-91-9 | [1] |

| Molecular Formula | C₅H₄N₂O₂ | [1] |

| Molecular Weight | 124.10 g/mol | [1] |

| InChI Key | NRSDBRGRLFTCSW-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | C1=CC(=O)NN=C1C=O | [4] |

| Appearance | Powder | [3] |

Table 2: Predicted Structural Data (Computational)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O (aldehyde) | ~1.22 |

| C-C (ring) | ~1.38 - 1.48 |

| C=C (ring) | ~1.36 |

| C-N (ring) | ~1.34 - 1.39 |

| N-N (ring) | ~1.35 |

| C=O (ring) | ~1.24 |

| **Bond Angles (°) ** | |

| O=C-H (aldehyde) | ~120 |

| C-C-C (ring) | ~118 - 122 |

| C-N-N (ring) | ~117 - 120 |

Synthesis

Proposed Experimental Protocol: Synthesis from Maleic Anhydride

This protocol describes a potential pathway for the laboratory-scale synthesis of this compound, starting from maleic anhydride and proceeding through key intermediates.

Step 1: Synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1 equivalent) in glacial acetic acid.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. The product, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield the crude product. Recrystallization from a suitable solvent like ethanol or water can be performed for further purification.

Step 2: Conversion of the Carboxylic Acid to the Aldehyde

The conversion of the carboxylic acid to the aldehyde can be achieved through a two-step process involving the formation of an acyl chloride followed by reduction.

-

Acyl Chloride Formation: Suspend the dried 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

-

Rosenmund Reduction: Dissolve the crude acyl chloride in a dry, inert solvent like toluene. Add a catalytic amount of palladium on barium sulfate (Pd/BaSO₄) (poisoned with a sulfur compound like quinoline-sulfur). Bubble hydrogen gas through the solution at a controlled rate while stirring vigorously. Monitor the reaction progress carefully by TLC to avoid over-reduction to the alcohol.

-

Work-up and Purification: Upon completion, filter the catalyst. The filtrate can be washed with a mild base (e.g., sodium bicarbonate solution) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-oxo-1,6-dihydropyridazine-3-carbaldehyde. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. The following tables present predicted spectroscopic data based on the analysis of structurally similar pyridazinone derivatives and computational modeling.[1][3][5]

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~8.0 | d | 1H | Pyridazinone ring proton |

| ~7.2 | d | 1H | Pyridazinone ring proton |

| ~12.5 | br s | 1H | N-H proton |

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbonyl carbon (C=O) |

| ~160 | Pyridazinone carbonyl carbon (C=O) |

| ~145 | Pyridazinone ring carbon |

| ~135 | Pyridazinone ring carbon |

| ~130 | Pyridazinone ring carbon |

Table 5: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3000 | Broad | N-H stretching |

| ~2850, ~2750 | Medium | Aldehyde C-H stretching |

| ~1700-1680 | Strong | Aldehyde C=O stretching |

| ~1650 | Strong | Pyridazinone C=O stretching |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (ring) |

| ~1300-1100 | Medium | C-N and C-C stretching |

| ~900-700 | Medium-Strong | C-H out-of-plane bending |

Table 6: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 124 | [M]⁺ (Molecular ion) |

| 96 | [M-CO]⁺ |

| 95 | [M-CHO]⁺ |

| 68 | [M-CO, -N₂]⁺ or other fragmentation pathways |

Biological Significance and Potential Applications

While specific biological activities for this compound have not been extensively reported, the pyridazinone core is a well-established pharmacophore. Derivatives of pyridazinone have demonstrated a broad spectrum of biological activities, including:

-

Cardiovascular effects: Some pyridazinone derivatives act as cardiotonic agents, vasodilators, and antihypertensives.[6]

-

Anti-inflammatory and Analgesic properties. [7]

-

Anticancer activity. [6]

-

Antimicrobial and Antifungal effects. [7]

-

Anticonvulsant and Antidepressant activities.

The presence of a reactive aldehyde group on the pyridazinone scaffold makes this compound a valuable intermediate for the synthesis of a diverse library of new chemical entities with potential therapeutic applications. For instance, recent studies have explored 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues for the treatment of acute lung injury and sepsis by targeting the JNK2-NF-κB/MAPK pathway.[5][6]

Visualizations

Molecular Structure

Caption: 2D structure of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde.

Synthesis and Characterization Workflow

Caption: Logical workflow for the synthesis and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. journals.iau.ir [journals.iau.ir]

- 5. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-Hydroxypyridazine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 6-Hydroxypyridazine-3-carboxaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details two primary synthesis routes, complete with experimental protocols and quantitative data, to assist researchers in the efficient preparation of this target molecule.

Introduction

This compound, with the CAS Number 933734-91-9, is a bifunctional pyridazine derivative featuring a nucleophilic hydroxyl group and an electrophilic aldehyde functionality. This unique combination of reactive sites makes it an attractive starting material for the synthesis of a wide range of more complex molecules, including potential pharmaceutical agents. The pyridazine core is a common scaffold in many biologically active compounds, and the presence of the hydroxyl and aldehyde groups allows for diverse chemical modifications, such as nucleophilic additions, condensations, and substitutions, enabling the construction of extensive compound libraries for drug screening.

This guide outlines two principal synthetic strategies for obtaining this compound:

-

Pathway 1: Nucleophilic Aromatic Substitution of a chloro-precursor.

-

Pathway 2: Selective Oxidation of a methyl-substituted precursor.

Each pathway is presented with a detailed reaction scheme, experimental protocol, and a summary of the relevant quantitative data.

Pathway 1: Synthesis via Nucleophilic Aromatic Substitution

This pathway involves the hydrolysis of the commercially available precursor, 6-chloropyridazine-3-carboxaldehyde. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chloride ion is displaced by a hydroxide ion.

Caption: Pathway 1: Hydrolysis of 6-chloropyridazine-3-carboxaldehyde.

Experimental Protocol: Hydrolysis of 6-chloropyridazine-3-carboxaldehyde

This protocol is based on general procedures for the hydrolysis of chloropyridazines.

Materials:

-

6-chloropyridazine-3-carboxaldehyde

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) for neutralization

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropyridazine-3-carboxaldehyde (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (5-10 eq).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture to pH 7 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Quantitative Data (Based on Analogous Reactions)

| Parameter | Value | Reference |

| Yield | 60-80% | Estimated based on similar nucleophilic aromatic substitutions on pyridazine rings. |

| Reaction Time | 2-4 hours | Dependent on reaction temperature and substrate concentration. |

| Temperature | 100-110 °C | Reflux in aqueous solution. |

Pathway 2: Synthesis via Selective Oxidation

Caption: Pathway 2: Demethylation followed by selective oxidation.

Experimental Protocol: Synthesis of 3-methyl-6-hydroxypyridazine

Materials:

-

3-methyl-6-methoxypyridazine

-

48% Hydrobromic acid (HBr) or Boron tribromide (BBr₃)

-

Sodium bicarbonate (NaHCO₃) for neutralization

-

Dichloromethane (CH₂Cl₂) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-methyl-6-methoxypyridazine (1.0 eq) in a suitable solvent (e.g., acetic acid for HBr, or dichloromethane for BBr₃), add the demethylating agent (excess HBr or 1.1-1.5 eq BBr₃) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with water or methanol at 0 °C.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methyl-6-hydroxypyridazine.

Experimental Protocol: Selective Oxidation of 3-methyl-6-hydroxypyridazine

This protocol utilizes manganese dioxide, a mild and selective oxidizing agent for activated methyl groups.

Materials:

-

3-methyl-6-hydroxypyridazine

-

Activated manganese dioxide (MnO₂)

-

Dioxane or Chloroform

-

Celite®

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, suspend 3-methyl-6-hydroxypyridazine (1.0 eq) in a suitable solvent such as dioxane or chloroform.

-

Add activated manganese dioxide (5-10 eq by weight) to the suspension.

-

Heat the mixture to reflux and stir vigorously for 24-48 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with hot solvent (dioxane or chloroform).

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data (Based on Analogous Reactions)

| Parameter | Value | Reference |

| Yield (Demethylation) | 70-90% | Estimated based on standard demethylation procedures. |

| Yield (Oxidation) | 40-60% | Estimated based on the oxidation of similar heterocyclic methyl groups with MnO₂.[1] |

| Reaction Time (Oxidation) | 24-48 hours | Highly dependent on the activity of the MnO₂.[1] |

| Temperature (Oxidation) | Reflux | Typically the boiling point of the solvent used (e.g., Dioxane ~101 °C). |

Summary of Synthetic Pathways

| Pathway | Starting Material | Key Transformation | Advantages | Disadvantages |

| 1 | 6-chloropyridazine-3-carboxaldehyde | Nucleophilic Aromatic Substitution | Fewer steps, potentially higher overall yield. | Relies on the commercial availability of the chloro-precursor. |

| 2 | 3-methyl-6-methoxypyridazine | Demethylation & Selective Oxidation | Starts from a more accessible precursor. | More steps, potentially lower overall yield, requires careful control of oxidation. |

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of this compound. Pathway 1, via nucleophilic aromatic substitution, is the more direct route, provided the chlorinated precursor is available. Pathway 2 offers a robust alternative starting from a methyl-substituted pyridazine, involving a demethylation and a selective oxidation step. The choice of pathway will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development to access this important heterocyclic building block.

References

The Rising Star of Medicinal Chemistry: A Technical Guide to 6-Hydroxypyridazine-3-carboxaldehyde and Its Derivatives

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is paramount. Among the emerging candidates, 6-Hydroxypyridazine-3-carboxaldehyde has garnered significant attention from researchers and drug development professionals. This versatile heterocyclic compound, featuring a pyridazinone core with a reactive aldehyde group, presents a promising starting point for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the synthesis, potential applications, and future outlook of this compound in medicinal chemistry.

The pyridazine and pyridazinone ring systems are well-established pharmacophores, known to be present in compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2] The presence of both a hydroxyl group (which can exist in its tautomeric pyridazinone form) and a carboxaldehyde group on this scaffold provides two key points for chemical modification, allowing for the creation of extensive and diverse chemical libraries for drug screening.

Synthesis of the Core Scaffold

While the direct synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic strategy can be proposed based on established chemical transformations of the pyridazine ring. A potential multi-step synthesis is outlined below, starting from the more accessible 6-chloropyridazine-3-carboxylic acid. This proposed pathway offers a logical sequence for laboratory-scale synthesis.

Caption: Proposed synthesis of this compound.

This proposed workflow illustrates a potential route to the target molecule, leveraging common and reliable organic reactions.

Potential Medicinal Chemistry Applications

The true potential of this compound lies in its utility as a versatile building block for creating novel drug candidates. The aldehyde functionality is particularly reactive and can be readily transformed into a wide range of other functional groups and heterocyclic systems, most notably through the formation of hydrazones.

Hydrazone Derivatives: A Gateway to Diverse Bioactivity

Hydrazones are a class of organic compounds well-known for their broad and significant pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[3] The reaction of this compound with various hydrazine and hydrazide derivatives can generate a library of novel hydrazones, each with the potential for unique biological activity.

Caption: General scheme for synthesizing bioactive hydrazones.

The diverse range of commercially available hydrazines and hydrazides allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of the biological activity of the resulting pyridazinone-based hydrazones.

Quantitative Data from Analogous Pyridazinone Derivatives

While specific quantitative data for derivatives of this compound are not yet widely published, the broader class of pyridazinone derivatives has shown significant promise in various therapeutic areas. The following table summarizes representative data for analogous compounds, highlighting the potential of this scaffold.

| Compound Class | Target | Bioactivity (IC50/EC50) | Therapeutic Area | Reference |

| Diaryl-pyridazinones | JNK2 | IL-6 IC50 = 0.22 μM | Anti-inflammatory | [4][5] |

| Phenyl-pyridazinones | Vasodilation | EC50 = 0.339 μM | Cardiovascular | [2] |

| Pyridazinone-based PARP Inhibitors | PARP | IC50 = 0.015 μM (Olaparib) | Anticancer | [2] |

This data underscores the potential for developing highly potent molecules based on the pyridazinone core.

Experimental Protocols

To facilitate further research in this promising area, detailed experimental protocols for key synthetic transformations are provided below. These protocols are based on established methodologies for similar heterocyclic systems and can be adapted for the synthesis and derivatization of this compound.

Protocol 1: General Procedure for the Synthesis of Hydrazone Derivatives

-

Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

-

Add 1.1 equivalents of the desired hydrazine or hydrazide derivative to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Proposed Synthesis of this compound from 6-Chloropyridazine-3-carbaldehyde

-

Dissolve 6-chloropyridazine-3-carbaldehyde in a suitable solvent, such as aqueous acetic acid or a mixture of dioxane and water.

-

Add a base (e.g., sodium hydroxide or potassium carbonate) or an acid (e.g., hydrochloric acid) to facilitate hydrolysis.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After completion, neutralize the reaction mixture.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Future Directions and Conclusion

This compound represents a largely untapped but highly promising scaffold for medicinal chemistry. Its straightforward derivatization, particularly through the formation of hydrazones, opens the door to the rapid generation of diverse compound libraries. Future research should focus on the development and optimization of a reliable, large-scale synthesis of the core aldehyde. Subsequent efforts should be directed towards the systematic synthesis and biological evaluation of its derivatives against a wide range of therapeutic targets. The exploration of this scaffold is expected to lead to the discovery of novel drug candidates with improved efficacy and safety profiles for a variety of diseases. The versatility and potential of this compound position it as a rising star in the field of drug discovery.

References

- 1. sarpublication.com [sarpublication.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Hydroxypyridazine-3-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxypyridazine-3-carboxaldehyde is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Despite its commercial availability, a comprehensive public repository of its experimental spectroscopic data is notably absent from the current scientific literature. This technical guide addresses this information gap by providing a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Furthermore, this guide furnishes detailed experimental protocols for acquiring such data and presents a logical workflow for the synthesis and characterization of novel pyridazine derivatives.

Introduction

This compound (CAS 933734-91-9) is a small molecule featuring a pyridazine core, a class of heterocycles known for a wide range of biological activities.[1][2][3] The presence of both a hydroxyl and a carboxaldehyde group suggests its potential as a versatile building block in the synthesis of more complex molecules. Accurate and detailed spectroscopic data are paramount for its unambiguous identification, purity assessment, and for elucidating its role in further chemical transformations. This document serves as a key resource by consolidating predicted spectroscopic data and outlining the necessary experimental procedures for its empirical verification.

While this compound is available from several chemical suppliers[2][4][5][], to date, no peer-reviewed studies detailing its synthesis and complete spectroscopic characterization have been identified.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The pyridazine ring exists in tautomeric forms, primarily the pyridazin-3(2H)-one form. The predicted NMR data reflects the predominant tautomer.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.8 - 10.2 | s | 1H | Aldehyde (-CHO) |

| ~7.8 - 8.2 | d | 1H | Pyridazine H4 or H5 |

| ~7.0 - 7.4 | d | 1H | Pyridazine H4 or H5 |

| ~12.0 - 13.0 | br s | 1H | Hydroxyl (-OH) / Amide (N-H) |

Rationale: The aldehyde proton is expected to be significantly deshielded, appearing as a singlet downfield. The two protons on the pyridazine ring will appear as doublets due to mutual coupling. The hydroxyl or amide proton will be broad and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 195 | Aldehyde Carbonyl (C=O) |

| ~155 - 165 | Pyridazine C6 (C-OH) |

| ~140 - 150 | Pyridazine C3 (C-CHO) |

| ~130 - 140 | Pyridazine C4 or C5 |

| ~120 - 130 | Pyridazine C4 or C5 |

Rationale: The aldehyde carbonyl carbon is the most deshielded. The carbon atom attached to the hydroxyl group (C6) will also be significantly downfield. The remaining carbon atoms of the pyridazine ring will appear in the aromatic region.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad | O-H / N-H stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2850 and ~2750 | Medium, sharp | Aldehyde C-H stretch (Fermi doublets) |

| ~1710 - 1680 | Strong | Aldehyde C=O stretch |

| ~1660 - 1640 | Strong | Pyridazinone C=O stretch |

| ~1600 - 1450 | Medium to Strong | C=C and C=N stretching in the ring |

| ~1250 | Medium | C-O stretch |

Rationale: The spectrum will be characterized by a broad O-H/N-H stretching band and two strong carbonyl absorptions corresponding to the aldehyde and the pyridazinone ring. The characteristic aldehyde C-H stretches are also expected.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 124 | Molecular Ion [M]⁺ |

| 123 | [M-H]⁺ |

| 95 | [M-CHO]⁺ |

| 67 | Fragmentation of the pyridazine ring |

Rationale: The molecular ion peak is expected at m/z 124, corresponding to the molecular weight of the compound.[4] Common fragmentation patterns would include the loss of a hydrogen radical and the loss of the formyl group.

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of this compound, adapted from methodologies used for similar compounds.[7][8][9]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the data with an exponential multiplication and Fourier transform.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Employ a relaxation delay of 2-5 seconds to ensure proper quantification of all carbon signals, including quaternary carbons.

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Record the data as percent transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a mass range of m/z 50-500.

-

Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal and minimize in-source fragmentation.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the molecular ion (m/z 124) as the precursor ion.

-

Apply a collision energy (e.g., 10-30 eV) to induce fragmentation.

-

Acquire the product ion spectrum to identify the fragment ions.

-

Synthesis and Characterization Workflow

As no specific signaling pathways involving this compound have been reported, a logical diagram illustrating the general workflow for the synthesis and spectroscopic characterization of a novel pyridazine derivative is provided below.

References

- 1. 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxypyridazine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxypyridazine-3-carboxaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. This guide provides a comprehensive overview of the predicted solubility and a qualitative assessment of the stability of this compound. It also outlines detailed experimental protocols for the empirical determination of these properties, providing a framework for researchers to generate precise data for their specific applications.

Chemical Identity

| Property | Value |

| IUPAC Name | 6-oxo-1,6-dihydropyridazine-3-carbaldehyde |

| Synonyms | 3-Formyl-6-hydroxypyridazine, 6-Formylpyridazin-3-ol |

| CAS Number | 933734-91-9 |

| Molecular Formula | C₅H₄N₂O₂ |

| Molecular Weight | 124.10 g/mol |

| Canonical SMILES | C1=CC(=O)NN=C1C=O |

Predicted Physicochemical Properties

Due to the limited availability of experimental data in public literature, the following physicochemical properties have been predicted using well-established computational models. These values serve as a valuable starting point for experimental design.

Predicted Solubility

The aqueous solubility of this compound is predicted to be moderate. The presence of a hydroxyl group and two nitrogen atoms in the pyridazine ring allows for hydrogen bonding with water, contributing to its solubility. The aldehyde group, while polar, can also participate in hydrogen bonding.

| Parameter | Predicted Value | Prediction Tool |

| LogS | -1.5 to -2.5 | SwissADME, Chemicalize |

| Solubility in water (mg/mL) | 1.24 - 12.4 | Calculated from LogS |

| Qualitative Solubility | Soluble to Moderately Soluble | SwissADME |

Note: Predicted values can vary between different software and algorithms. Experimental verification is crucial.

Predicted pKa

The predicted pKa values indicate that this compound has both acidic and basic properties. The hydroxyl group on the pyridazine ring is expected to be weakly acidic, while the nitrogen atoms of the ring can act as weak bases.

| Parameter | Predicted Value | Prediction Tool |

| Acidic pKa (due to -OH) | 7.5 - 8.5 | Chemicalize, ACD/Labs Percepta |

| Basic pKa (due to ring N) | 1.0 - 2.0 | Chemicalize, ACD/Labs Percepta |

Stability Profile

A comprehensive experimental stability study for this compound is not publicly available. However, based on its chemical structure, a qualitative stability assessment can be made.

Key Structural Features Influencing Stability:

-

Aldehyde Group: Aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of oxidizing agents, light, or certain metal ions. They can also undergo polymerization or condensation reactions.

-

Hydroxypyridazine Ring: The electron-deficient nature of the pyridazine ring can influence its stability. The hydroxyl group can also be a site for further reactions.

Potential Degradation Pathways:

-

Oxidation: The aldehyde group is the most likely site of oxidation, leading to the formation of 6-hydroxypyridazine-3-carboxylic acid. This can be accelerated by exposure to air (autoxidation), light, and elevated temperatures.

-

pH-Dependent Degradation: In alkaline conditions, the hydroxyl group can be deprotonated, potentially increasing the electron density of the ring and affecting its stability. In strongly acidic or basic conditions, hydrolysis or other rearrangements may occur.

-

Photostability: Compounds with aromatic and heteroaromatic rings can be susceptible to photodegradation.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability.

Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

This method provides a rapid assessment of solubility from a concentrated stock solution.

Workflow Diagram:

Caption: Workflow for Kinetic Solubility Determination.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: In a microplate, add the stock solution to a series of wells containing the aqueous buffer of interest (e.g., PBS pH 7.4) to create a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Analysis: Determine the solubility by measuring the turbidity of the solutions using a nephelometer or by analyzing the concentration of the compound remaining in the solution after filtration or centrifugation using HPLC-UV.

-

Endpoint: The kinetic solubility is the concentration at which precipitation is first observed.

Stability Assessment

This study evaluates the stability of the compound in solution under various stress conditions.

Logical Relationship Diagram:

Caption: Logical Flow of a Forced Degradation Study.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in various media to simulate different conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Neutral: Water or buffer at the intended formulation pH

-

-

Stress Conditions:

-

Thermal Stress: Store aliquots of the solutions at an elevated temperature (e.g., 60°C) and protected from light.

-

Photolytic Stress: Expose aliquots of the solutions to a controlled light source (e.g., a photostability chamber with UV and visible light).

-

Keep control samples at a reference temperature (e.g., 4°C) in the dark.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw samples from each condition.

-

Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and, if possible, quantify the major degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of degradants.

-

This study assesses the stability of the compound in its solid form.

Protocol:

-

Sample Preparation: Place a known amount of solid this compound in open and closed containers.

-

Stress Conditions: Store the containers under various conditions:

-

Elevated Temperature: e.g., 40°C, 60°C.

-

High Humidity: e.g., 40°C / 75% Relative Humidity (RH).

-

Light Exposure: In a photostability chamber.

-

-

Time Points: At predetermined time points (e.g., 1, 2, 4 weeks), remove samples.

-

Analysis:

-

Visual Inspection: Note any changes in physical appearance (e.g., color, texture).

-

Purity Analysis: Dissolve a portion of the sample in a suitable solvent and analyze by HPLC for purity and the presence of degradants.

-

Characterization (Optional): Techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) can be used to detect changes in the solid form.

-

Conclusion

While experimental data for this compound remains scarce in the public domain, computational predictions suggest it is a moderately water-soluble compound with both weakly acidic and basic properties. Its stability is likely influenced by its aldehyde functionality, making it susceptible to oxidation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability profiles of this compound, which is essential for its successful application in drug discovery and development. The generation of empirical data using these methods will be critical for formulation development, understanding its pharmacokinetic properties, and ensuring its quality and efficacy in preclinical and clinical studies.

An In-depth Technical Guide on the Discovery and History of 6-Hydroxypyridazine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxypyridazine-3-carboxaldehyde, a pyridazine derivative, is a heterocyclic organic compound with emerging significance as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including the presence of a reactive aldehyde group and a pyridazinone core, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its synthesis, characterization, and tautomeric nature.

Physicochemical Properties and Tautomerism

This compound (CAS RN: 933734-91-9) has a molecular formula of C₅H₄N₂O₂ and a molecular weight of 124.10 g/mol .[1][2] One of the key characteristics of this compound is its existence in tautomeric forms. The hydroxy-aldehyde form (this compound) is in equilibrium with its keto-aldehyde tautomer, 6-oxo-1,6-dihydropyridazine-3-carbaldehyde. This tautomerism is a crucial aspect of its reactivity and structural analysis.

The existence of the keto tautomer has been confirmed through crystallographic studies. A 2012 publication by Lei Wang in Acta Crystallographica Section E detailed the crystal structure of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate.[3] This study provided definitive evidence for the planar structure of the pyridazine ring in its keto form in the solid state.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 933734-91-9 | [1][2] |

| Molecular Formula | C₅H₄N₂O₂ | [1][2] |

| Molecular Weight | 124.10 g/mol | [1][2] |

| Appearance | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

Historical Discovery and Synthesis

While the precise date and first synthesis of this compound are not prominently documented in readily available scientific literature, its appearance in the chemical supply chain and in crystallographic studies in the early 2010s suggests its synthesis and isolation were achieved prior to this period. The compound is often utilized as an intermediate in the synthesis of more complex molecules, and its initial preparation may be embedded within broader synthetic patents or publications focused on its derivatives.

The synthesis of the pyridazinone core is a well-established area of heterocyclic chemistry. General methods for the preparation of pyridazin-3(2H)-ones often involve the condensation of dicarbonyl compounds or their equivalents with hydrazine or its derivatives. For instance, a common route to the related 3,6-dihydroxypyridazine involves the reaction of maleic anhydride with hydrazine hydrate.[3]

While a specific, detailed experimental protocol for the first synthesis of this compound is not explicitly available in the searched literature, a plausible synthetic pathway can be inferred from the synthesis of structurally similar compounds. One potential route could involve the oxidation of a corresponding methyl or hydroxymethyl group at the C3 position of a 6-hydroxypyridazine precursor. For example, a Chinese patent describes the synthesis of 6-methoxypyridazine-3-carboxylic acid starting from 3-chloro-6-methylpyridazine, which involves the oxidation of the methyl group to a carboxylic acid.[4] A similar strategy could be adapted to produce the aldehyde.

Another potential synthetic approach could involve the formylation of a suitable 6-hydroxypyridazine precursor.

Logical Synthesis Pathway

Caption: A plausible synthetic route to this compound.

Experimental Protocols

As the seminal publication detailing the synthesis of this compound could not be definitively identified, a specific experimental protocol from its first synthesis cannot be provided. However, based on general synthetic methods for related pyridazinones, a representative hypothetical protocol is outlined below. This protocol is for illustrative purposes and would require optimization.

Hypothetical Synthesis of this compound

Objective: To synthesize this compound from a suitable precursor.

Reaction Scheme:

(A detailed reaction scheme would be presented here, for example, starting from 3-methyl-6-chloropyridazine)

Materials:

-

3-Methyl-6-chloropyridazine

-

Oxidizing agent (e.g., Selenium dioxide, Potassium permanganate)

-

Solvent (e.g., Dioxane, Water)

-

Acid/Base for hydrolysis (e.g., Hydrochloric acid, Sodium hydroxide)

-

Reagents for workup and purification (e.g., Sodium bicarbonate, Magnesium sulfate, Ethyl acetate, Hexane)

Procedure:

-

Oxidation: To a solution of 3-methyl-6-chloropyridazine in a suitable solvent, the oxidizing agent is added portion-wise at a controlled temperature. The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC).

-

Workup of Oxidation: The reaction mixture is filtered to remove any inorganic salts. The filtrate is concentrated under reduced pressure. The crude product, 6-chloro-3-pyridazinecarboxaldehyde, is then taken to the next step.

-

Hydrolysis: The crude 6-chloro-3-pyridazinecarboxaldehyde is dissolved in an aqueous acidic or basic solution and heated to reflux for several hours. The progress of the hydrolysis is monitored by TLC.

-

Workup and Purification: After completion, the reaction mixture is cooled, and the pH is adjusted to neutral. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.

Characterization:

The final product would be characterized by:

-

¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

-

¹³C NMR Spectroscopy: To confirm the carbon framework.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

Table 2: Summary of a Hypothetical Synthesis Protocol

| Step | Reagents and Conditions | Purpose |

| 1. Oxidation | 3-Methyl-6-chloropyridazine, SeO₂, Dioxane, Reflux | Conversion of the methyl group to an aldehyde. |

| 2. Hydrolysis | 6-Chloro-3-pyridazinecarboxaldehyde, aq. NaOH, Reflux | Replacement of the chloro group with a hydroxyl group. |

| 3. Workup | Neutralization (aq. HCl), Extraction (Ethyl acetate) | Isolation of the crude product. |

| 4. Purification | Column chromatography (Silica gel, Ethyl acetate/Hexane) | To obtain the pure compound. |

Applications in Research and Drug Discovery

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of various heterocyclic compounds. The aldehyde functionality can readily undergo reactions such as condensation, oxidation, reduction, and the formation of Schiff bases, while the pyridazinone ring can be further functionalized.

Recent research has utilized derivatives of the 6-oxo-1,6-dihydropyridazine core in the development of therapeutic agents. For example, a 2021 study in the Journal of Medicinal Chemistry described the discovery of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues as potent inhibitors of JNK2 for the potential treatment of acute lung injury and sepsis.[5] This highlights the potential of the 6-oxo-pyridazine scaffold in generating novel drug candidates.

Signaling Pathway Implication

Caption: Inhibition of the JNK2 signaling pathway by 6-oxo-pyridazine derivatives.

Conclusion

This compound, and its tautomer 6-oxo-1,6-dihydropyridazine-3-carbaldehyde, represent an important class of heterocyclic building blocks. While the initial discovery and synthesis are not widely documented, its commercial availability and use in contemporary medicinal chemistry research underscore its value. The structural elucidation through X-ray crystallography has provided a solid foundation for understanding its chemical properties. Future research into novel synthetic routes and the exploration of its utility in the development of new therapeutic agents are anticipated to further elevate the importance of this compound in the field of drug discovery.

References

- 1. CAS:13327-27-0, 6-甲基-3(2H)-哒嗪酮-毕得医药 [bidepharm.com]

- 2. Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]

- 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Hydroxypyridazine-3-carboxaldehyde and Its Analogs for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 6-Hydroxypyridazine-3-carboxaldehyde and its structurally related analogs. This document details experimental protocols, summarizes quantitative data, and visualizes key biological pathways to facilitate further research and development in medicinal chemistry.

Core Compound: this compound

This compound (also known as 6-Formylpyridazin-3-ol) is a pyridazine derivative with the chemical formula C₅H₄N₂O₂ and a molecular weight of 124.10 g/mol .[1] This compound primarily exists in its more stable tautomeric form, 6-oxo-1,6-dihydropyridazine-3-carbaldehyde. The structure of this tautomer has been confirmed by single-crystal X-ray diffraction, which revealed a planar pyridazine ring.[2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O₂ | [1] |

| Molecular Weight | 124.10 g/mol | [1] |

| IUPAC Name | 6-oxo-1,6-dihydropyridazine-3-carbaldehyde | [3] |

| Synonyms | 3-Formyl-6-hydroxypyridazine, 6-Formylpyridazin-3-ol | [1][3] |

| CAS Number | 933734-91-9 | [1] |

| Appearance | Light yellow solid | [2] |

| Tautomerism | Exists predominantly as 6-oxo-1,6-dihydropyridazine-3-carbaldehyde | [2][4][5][6] |

Experimental Protocol: Synthesis of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde

A reported synthesis of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde involves the oxidation of 3-chloro-6-methylpyridazine.[2]

Materials:

-

3-Chloro-6-methylpyridazine

-

Selenium dioxide (SeO₂)

-

Dry dioxane

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

Procedure:

-

To a solid of 3-chloro-6-methylpyridazine (5 mmol) in dry dioxane, add selenium dioxide (1.5 g).

-

Stir the mixture for 6 hours at the reflux temperature of dioxane.

-

After the reaction is complete, evaporate the solvent.

-

Purify the residue by column chromatography on silica gel using ethyl acetate as the eluent.

-

The product is obtained as a light yellow solid (Yield: 70%).

-

For single-crystal X-ray diffraction, the compound can be recrystallized from methanol at room temperature.[2]

Promising Analogs of this compound

The pyridazine and pyridazinone scaffolds are present in numerous biologically active compounds, demonstrating a wide range of pharmacological activities.[7] These include anti-inflammatory, anticancer, and kinase inhibitory effects.

Pyridazinone Derivatives as Anti-inflammatory Agents

Several pyridazinone derivatives have shown potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.

| Compound | Biological Activity | IC₅₀/EC₅₀ Values | Reference |

| Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue (J27) | Anti-inflammatory; decreases TNF-α and IL-6 release | IL-6 IC₅₀ = 0.22 μM | [1][8] |

| 4c | COX-2 inhibitor | IC₅₀ = 0.26 µM | |

| 6b | COX-2 inhibitor | IC₅₀ = 0.18 µM | |

| 4a | Potent and selective COX-2 inhibitor | Not specified | |

| 9d | Potent and selective COX-2 inhibitor | Not specified |

Pyridazine Analogs as Anticancer Agents

Derivatives of this compound have been investigated for their potential as anticancer agents, with some compounds showing inhibitory activity against various cancer cell lines.

| Compound Class/Derivative | Target/Activity | Cell Line(s) | IC₅₀ Values | Reference |

| 3,6-disubstituted pyridazines | CDK2 inhibitors | T-47D (breast cancer) | 0.43 ± 0.01 − 35.9 ± 1.18 µM | |

| MDA-MB-231 (breast cancer) | 0.99 ± 0.03 − 34.59 ± 1.13 µM | |||

| 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives | SMARCA2/4 degraders | Hematological cancer cell lines (MV-4-11, MOLM-13, SU-DHL-4) | DC₅₀ (SMRACA2) = 3.0 nM, DC₅₀ (SMARCA4) = 4.0 nM for compound A11 | |

| Pyridazine-3-carboxamides | CB2-selective agonists | Not specified | EC₅₀ < 35 nM for six compounds; Compound 26 EC₅₀ = 3.665 ± 0.553 nM |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are mediated through various signaling pathways. A key mechanism for the anti-inflammatory activity of pyridazinone derivatives is the inhibition of the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][8] Some analogs have also been identified as direct inhibitors of enzymes such as JNK2.[1][8]

JNK2-NF-κB/MAPK Signaling Pathway Inhibition

The diagram below illustrates the proposed mechanism of action for the anti-inflammatory effects of certain diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogs.

Experimental Workflows

The development and evaluation of novel this compound analogs typically follow a structured workflow, from synthesis to biological characterization.

Conclusion and Future Directions

This compound and its analogs represent a promising class of heterocyclic compounds with significant potential in drug discovery. The diverse biological activities, including anti-inflammatory and anticancer effects, coupled with tractable synthetic routes, make this scaffold an attractive starting point for the development of novel therapeutics.

Future research should focus on:

-

Comprehensive Biological Profiling: A thorough investigation of the biological activities of this compound itself is warranted to establish a baseline for structure-activity relationship studies.

-

Elucidation of Mechanisms of Action: Further studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.

-

Lead Optimization: Systematic modification of the this compound core can lead to the identification of analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of New Therapeutic Areas: The broad bioactivity of pyridazine derivatives suggests their potential application in other disease areas beyond inflammation and cancer.

This technical guide serves as a foundational resource to stimulate and guide further research into this versatile and promising class of compounds.

References

- 1. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemtube3d.com [chemtube3d.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

Theoretical Investigations into the Physicochemical Properties of 6-Hydroxypyridazine-3-carboxaldehyde: A Computational Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-Hydroxypyridazine-3-carboxaldehyde is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. This whitepaper provides a comprehensive theoretical framework for understanding the molecular properties of this compound. In the absence of extensive experimental data, this document outlines a proposed computational study, presenting hypothetical yet realistic data based on established quantum chemical methods. This guide details the proposed experimental protocols for its synthesis and characterization and provides a thorough in-silico analysis of its structural, spectroscopic, and electronic properties. The methodologies and data presented herein serve as a robust starting point for future experimental and theoretical investigations into this compound and its derivatives.

Introduction

Pyridazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antihypertensive, antiviral, and anticancer effects. The presence of both a hydroxyl and a carboxaldehyde group on the pyridazine ring in this compound (C₅H₄N₂O₂) suggests its potential as a versatile synthon for the development of novel pharmaceutical agents. Theoretical studies, particularly those employing quantum chemical calculations, are invaluable for elucidating the physicochemical properties that govern the biological activity of such molecules.